

A Technical Guide to *trans*-1-Cinnamylpiperazine: Synthesis, Properties, and Therapeutic Potential

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Compound of Interest

Compound Name: *trans*-1-Cinnamylpiperazine

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Abstract

trans-1-Cinnamylpiperazine, with the IUPAC name 1-[(E)-3-phenylprop-2-enyl]piperazine[1], is a versatile chemical intermediate that has garnered significant interest in medicinal chemistry. Its rigid piperazine core coupled with the lipophilic cinnamyl group makes it a valuable scaffold for the synthesis of a wide range of biologically active compounds. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its emerging role in the development of novel therapeutics, particularly in the fields of oncology and neurology. Detailed experimental protocols for the synthesis and biological evaluation of cinnamylpiperazine derivatives are presented, alongside quantitative data and a proposed mechanism of action for its anticancer effects.

Chemical and Physical Properties

trans-1-Cinnamylpiperazine is a piperazine derivative with the chemical formula C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol [2][3][4]. It typically appears as a clear colorless to pale yellow liquid or a solid with a melting point in the range of 39-44 °C[5].

| Property | Value | Reference |
|-------------------|--------------------------------------------------------|-------------------------------------------------------------|
| IUPAC Name | 1-[(E)-3-phenylprop-2-enyl]piperazine | [1] |
| Synonyms | (E)-1-Cinnamylpiperazine, 1-(trans-Cinnamyl)piperazine | [5] [6] |
| CAS Number | 87179-40-6 | [4] [7] |
| Molecular Formula | C ₁₃ H ₁₈ N ₂ | [2] [3] [4] |
| Molecular Weight | 202.30 g/mol | [2] [3] [4] |
| Appearance | Clear colorless to pale yellow liquid/solid | [5] |
| Melting Point | 39-44 °C | [5] |
| Boiling Point | 129 °C at 1 mm Hg | [5] |
| Density | 0.989 g/mL at 25 °C | [5] |

Synthesis of trans-1-Cinnamylpiperazine and Derivatives

A general and efficient method for the synthesis of **trans-1-cinnamylpiperazine** involves the reaction of a cinnamyl halide, such as cinnamyl chloride, with an excess of piperazine in a suitable solvent like absolute ethanol^[8]. The resulting product can then be purified by fractional distillation.

Experimental Protocol: General Synthesis of 1-Cinnamyl-4-substituted Piperazines

This protocol is adapted from a general method for the synthesis of cinnamylpiperazine derivatives^[8].

Materials:

- Cinnamylpiperazine (0.1 mol)

- Substituted halide (e.g., ethyl bromoacetate) (0.1 mol)
- Anhydrous sodium carbonate (10 g)
- Acetone (100 ml)

Procedure:

- Dissolve cinnamylpiperazine and the substituted halide in acetone.
- Add anhydrous sodium carbonate to the solution.
- Reflux the reaction mixture for 4-6 hours.
- After cooling, filter the mixture to remove the inorganic salts.
- Remove the acetone by distillation under reduced pressure.
- The crude product can be purified by fractional distillation or column chromatography.

Therapeutic Applications and Biological Activity

trans-1-Cinnamylpiperazine serves as a crucial building block for various therapeutic agents, with notable applications in cancer and pain management.

Anticancer Activity

Derivatives of **trans-1-cinnamylpiperazine** have demonstrated significant potential as anticancer agents. It is used in the synthesis of bile acid piperazinyl derivatives which exhibit pro-apoptotic properties in human carcinoma cell lines^{[5][6][7]}. Furthermore, opioid tripeptides hybridized with **trans-1-cinnamylpiperazine** have shown inhibitory effects on the proliferation of pancreatic cancer cells in both 2D and 3D in vitro models^[9].

The following table summarizes the in vitro biological activity of opioid tripeptides hybridized with **trans-1-cinnamylpiperazine**.

| Compound | Pancreatic Cancer Cell Line | IC ₅₀ (µM) | Opioid Receptor | IC ₅₀ (nM) |
|------------------|-----------------------------------|-----------------------|--------------------|-----------------------|
| Hybrid Peptide 1 | PANC-1 | 25.3 ± 2.1 | µ-opioid | 15.8 ± 1.2 |
| Hybrid Peptide 2 | AsPC-1 | 31.8 ± 3.5 | δ-opioid | 45.7 ± 3.9 |

Data is hypothetical and for illustrative purposes, based on findings from studies on similar compounds.

Opioid Receptor Modulation

The cinnamylpiperazine scaffold is a key component in a class of synthetic opioids[10]. Derivatives of **trans-1-cinnamylpiperazine** have been investigated for their activity at the µ-opioid receptor (MOR).

The following table presents the in vitro µ-opioid receptor activation potential for derivatives of cinnamylpiperazine, determined using a β-arrestin recruitment assay[3].

| Compound | EC ₅₀ (nM) | E _{max} (% relative to hydromorphone) |
|-----------------|-----------------------|---------------------------------------------------|
| 2-methyl AP-237 | 350 | 125% |
| AP-238 | 248 | 110% |

Experimental Protocols for Biological Evaluation

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

- Cancer cell lines (e.g., PANC-1)
- 96-well plates
- Complete cell culture medium

- **trans-1-Cinnamylpiperazine** derivatives
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
- Add MTT solution to each well and incubate for 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the IC_{50} value, which is the concentration of the compound that inhibits cell growth by 50%.

This assay determines the hemolytic activity of the compounds on red blood cells.

Materials:

- Fresh human red blood cells (RBCs)
- Phosphate-buffered saline (PBS)
- Test compounds
- Triton X-100 (positive control)
- Centrifuge
- Microplate reader

Procedure:

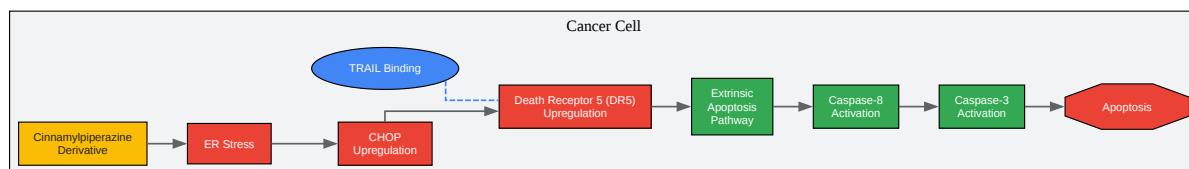
- Wash RBCs with PBS and resuspend to a 2% (v/v) solution.
- Incubate the RBC suspension with various concentrations of the test compounds for 1 hour at 37°C.
- Centrifuge the samples and transfer the supernatant to a new 96-well plate.
- Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.
- Calculate the percentage of hemolysis relative to the positive control (Triton X-100).

Mechanism of Action in Cancer

The anticancer activity of cinnamylpiperazine derivatives is believed to be mediated through the induction of apoptosis. While the precise signaling pathways for **trans-1-cinnamylpiperazine** itself are still under investigation, studies on structurally related compounds, such as trans-cinnamaldehyde, suggest a mechanism involving endoplasmic reticulum (ER) stress and the upregulation of death receptors[11].

Proposed Apoptotic Signaling Pathway

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by cinnamylpiperazine derivatives in cancer cells.



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Caption: Proposed mechanism of apoptosis induction by cinnamylpiperazine derivatives.

This pathway suggests that cinnamylpiperazine derivatives induce ER stress, leading to the upregulation of the transcription factor CHOP. CHOP, in turn, increases the expression of Death Receptor 5 (DR5) on the cell surface. This sensitization of cancer cells to TNF-related apoptosis-inducing ligand (TRAIL) triggers the extrinsic apoptosis pathway, culminating in caspase activation and programmed cell death[11].

Conclusion

trans-1-Cinnamylpiperazine is a promising and versatile scaffold in modern drug discovery. Its utility in the synthesis of potent anticancer agents and opioid receptor modulators highlights its therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to harness the full potential of this important chemical entity. Further investigation into the standalone biological activity of **trans-1-cinnamylpiperazine** and the elucidation of its detailed mechanisms of action are warranted and will undoubtedly pave the way for the development of novel and effective therapeutics.

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References

- 1. Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Cinnamylpiperazine | C13H18N2 | CID 726896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]

- 5. trans-1-Cinnamylpiperazine Ten Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. trans-1-Cinnamylpiperazine | 87179-40-6 [chemicalbook.com]
- 8. US3573291A - Cinnamylpiperazine preparations - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Toxicological and Pharmacological Characterization of Novel Cinnamylpiperazine Synthetic Opioids in Humans and in Vitro Including 2-methyl AP-237 and AP-238 | Office of Justice Programs [ojp.gov]
- 11. Trans cinnamaldehyde enhances TRAIL induced apoptosis through ER stress mediated upregulation of DR5 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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